![molecular formula C12H16N2O2 B3104392 N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 147764-76-9](/img/structure/B3104392.png)
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
Descripción general
Descripción
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline (abbreviated as DENA) is a nitroaromatic compound that has been studied extensively in the scientific community due to its potential as a therapeutic agent. DENA is a member of the nitroaromatic family and has been used in a variety of research applications, ranging from biochemical and physiological studies to laboratory experiments. DENA has been found to possess a number of unique properties that make it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Optical Properties and Materials Science
The synthesis and characterization of organic materials based on donor-acceptor systems, including compounds similar to N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline, have been explored for their potential in optical applications. Such compounds exhibit significant optical properties due to their molecular structure, characterized by intra and intermolecular hydrogen bonds and π−π stacking interactions. These properties are crucial for developing new organic materials with potential applications in optical devices due to their energy band gap and UV-absorption spectroscopy characteristics (Shili et al., 2020).
Electrochromic Materials
Research into novel donor-acceptor systems incorporating nitrotriphenylamine units as acceptors and various thiophene derivatives as donors has led to the synthesis of electrochromic materials. These materials, through electropolymerization, form conducting polymers with outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Catalytic Reduction Processes
The study of the nitrobenzene reduction reaction over Pt catalysts provides insights into the mechanisms of catalytic hydrogenation at atomic and molecular levels. This research helps in understanding the selective catalysis of large aromatic compounds and the synthesis of aniline derivatives, which are important in various industrial applications (Sheng et al., 2016).
Corrosion Inhibition
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline derivatives have also been studied for their potential as corrosion inhibitors. These compounds can efficiently inhibit the corrosion of metals in acidic environments, which is significant for protecting industrial infrastructure and ensuring the longevity of metal components (Daoud et al., 2014).
Mecanismo De Acción
Target of Action
N,N-diethyl-4-[(E)-2-nitrovinyl]aniline, also known as N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline or N,N-diethyl-4-[(1E)-2-nitroethenyl]aniline, is primarily used as a chemical intermediate . It acts as a precursor in the synthesis of various organic compounds, particularly in the production of dyes and pigments .
Mode of Action
The mechanism of action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group is replaced by other functional groups to create new compounds . This role in reactions contributes to the creation of novel compounds for further investigation and potential applications in various fields of study .
Biochemical Pathways
Its role as a chemical intermediate suggests that it may be involved in various biochemical pathways, particularly those related to the synthesis of dyes and pigments .
Result of Action
The primary result of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .
Action Environment
The action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline can be influenced by various environmental factors. For instance, its solubility in organic solvents such as ethanol, chloroform, and dichloromethane can affect its reactivity and efficacy . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propiedades
IUPAC Name |
N,N-diethyl-4-[(E)-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYCRRVMKWSAC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



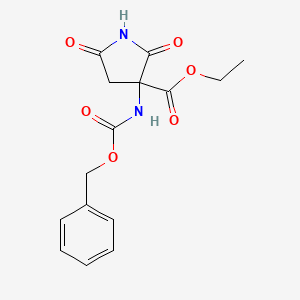
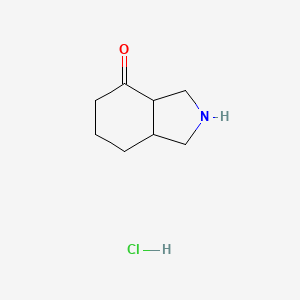

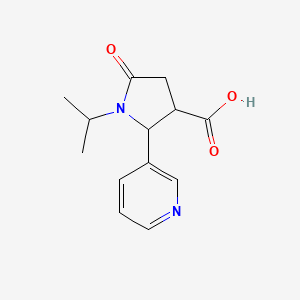


![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
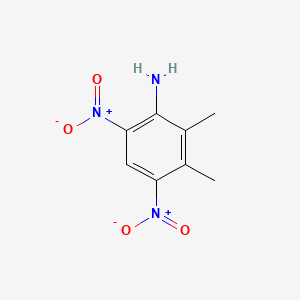
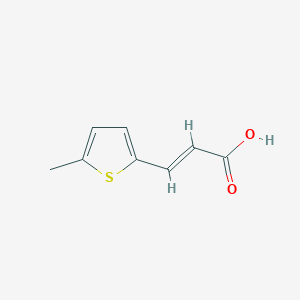



![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)